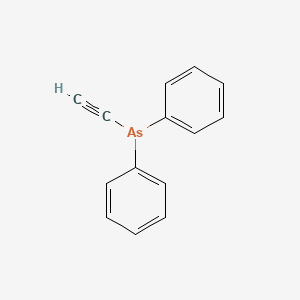

Ethynyl(diphenyl)arsane

Descripción

Ethynyl(diphenyl)arsane is an organoarsenic compound featuring an arsenic atom bonded to two phenyl groups and an ethynyl (C≡CH) substituent. While direct experimental data on this compound is absent in the provided evidence, its structure can be inferred from analogous organometallic systems. Such compounds are of interest in coordination chemistry and materials science due to arsenic’s ability to engage in diverse bonding modes.

Propiedades

Número CAS |

5903-68-4 |

|---|---|

Fórmula molecular |

C14H11As |

Peso molecular |

254.16 g/mol |

Nombre IUPAC |

ethynyl(diphenyl)arsane |

InChI |

InChI=1S/C14H11As/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H |

Clave InChI |

DEWUDBZJBGBPBN-UHFFFAOYSA-N |

SMILES canónico |

C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethynyl(diphenyl)arsane can be synthesized through several methods. One common approach involves the reaction of diphenylarsine chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:

As(C6H5)2Cl+HC≡CH→As(C6H5)2C≡CH+HCl

This method requires careful control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of ethynyl(diphenyl)arsane typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Ethynyl(diphenyl)arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diphenylarsinic acid.

Reduction: Reduction reactions can convert ethynyl(diphenyl)arsane to diphenylarsine.

Substitution: The ethynyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Diphenylarsinic acid (As(C6H5)2OH)

Reduction: Diphenylarsine (As(C6H5)2H)

Substitution: Various substituted diphenylarsine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Ethynyl(diphenyl)arsane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

Industry: Ethynyl(diphenyl)arsane is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of ethynyl(diphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins The ethynyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Host-Guest Interactions

Evidence from phosphorus analogs (e.g., diphenylphosphines) highlights the role of bulky substituents in enhancing association constants ($Kf$). For instance, diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibited $Kf$ values twice those of other phosphines ($∼10^2$), attributed to steric and electronic effects of the adamantyl group. By analogy, ethynyl(diphenyl)arsane’s ethynyl group may similarly modulate binding affinities, though arsenic’s larger atomic radius and lower electronegativity compared to phosphorus could reduce polar interactions.

Table 1: Comparison of Substituent Effects on $K_f$

*Hypothetical values based on structural analogs.

Solvent and Phase Dependence

In supercritical CO$2$ (scCO$2$), phosphine hosts exhibited reduced $Kf$ values compared to aqueous systems, as hydrophobic effects are absent. Evidence from ethynyl-containing acetylenes (e.g., benzoylacetylene) shows temperature-dependent equilibrium constants for complexation with aromatic donors (e.g., toluene, thiophenes), suggesting ethynyl groups enhance solvent interactions.

Table 2: Solvent Effects on Complexation

Comparison with Other Arsanes and Plumbanes

Lead and arsenic compounds in the evidence (e.g., dimethyl-sulfanylidene-triphenylplumbylsulfanyl-$l^{5}-arsane ) feature mixed sulfur- and metal-containing substituents. These compounds exhibit distinct reactivity due to the polarizable nature of As–S and Pb–S bonds, contrasting with ethynyl(diphenyl)arsane’s C≡C–As linkage. The ethynyl group’s rigidity and electron deficiency may render it more reactive toward electrophiles compared to sulfanyl-substituted arsanes.

Table 3: Electronic Properties of Selected Arsanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.